![molecular formula C14H14N2O5S B4086265 4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B4086265.png)
4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide
Description
4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide is a compound related to sulfonamides, a group known for their diverse chemical reactions and properties, often explored for therapeutic and industrial applications. The compound embodies structural elements that allow for varied chemical functionalities and interactions due to the presence of methoxy, nitro, and sulfonamide groups.
Synthesis Analysis
The synthesis of sulfonamides like this compound typically involves the reaction of amines with sulfonyl chlorides. For instance, secondary amines can be prepared from primary amines via sulfonamides, showcasing the versatility of sulfonamide-based compounds in synthetic chemistry (Fukuyama et al., 1995).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to this compound, can be elucidated through crystallography. These structures often feature supramolecular architectures controlled by various interactions, such as C—H⋯πaryl and C—H⋯O, which influence their three-dimensional arrangement (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo a range of chemical reactions, including alkylation and cycloaddition, which can significantly alter their chemical properties. For example, nitrobenzenesulfonamides can be alkylated smoothly by Mitsunobu reaction or conventional methods, offering pathways to synthesize various sulfonamide derivatives (Fukuyama et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on derivatives of this compound, for instance, have detailed their crystalline structures, offering insights into their physical characteristics and potential applications (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound are dictated by its functional groups. The nitro group, for example, can undergo reduction, and the sulfonamide functionality can participate in various nucleophilic substitutions, highlighting the compound's versatility in chemical synthesis (Fukuyama et al., 1995).
properties
IUPAC Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(11-6-4-3-5-7-11)22(19,20)12-8-9-14(21-2)13(10-12)16(17)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKCEWAJFPIKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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